Welcome to the BenchChem Online Store!
molecular formula C22H18O2 B1655484 1-[2-(1-Naphthyloxy)ethoxy]naphthalene CAS No. 3722-84-7

1-[2-(1-Naphthyloxy)ethoxy]naphthalene

Cat. No. B1655484
M. Wt: 314.4 g/mol
InChI Key: BVNOEVBDBZASNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04038309

Procedure details

A stirred autoclave is charged with 1210 parts of β-naphthol, 620 parts of caustic soda solution (50% by weight strength) and 300 parts of 1,2-dinaphthoxyethane. As described in Example 4 the mixture is heated to an internal temperature of 260° C. while stirring and kept at this temperature for ten minutes. During this period the residual moisture is removed from the autoclave by applying 100 mm pressure. Dehydration is practically complete. Carbon dioxide is then introduced at the internal temperature of 260° C. up to a pressure of 7 atmospheres. After the absorption of carbon dioxide is completed the β-naphthol formed in the reaction is distilled off in vacuo. Further processing is carried out as in Example 5. 525 parts (72% of theory based on reacted β-naphthol) of 2-hydroxy-naphthalene-3-carboxylic acid is obtained with a melting point of 212° to 215° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].[OH-:12].[Na+].C1(OCC[O:27][C:28]2C3C(=CC=CC=3)C=CC=2)C2C(=CC=CC=2)C=CC=1>>[OH:11][C:2]1[C:3]([C:28]([OH:27])=[O:12])=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)OCCOC1=CC=CC2=CC=CC=C12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
260 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
kept at this temperature for ten minutes
CUSTOM
Type
CUSTOM
Details
During this period the residual moisture is removed from the autoclave
ADDITION
Type
ADDITION
Details
Carbon dioxide is then introduced at the internal temperature of 260° C. up to a pressure of 7 atmospheres
CUSTOM
Type
CUSTOM
Details
After the absorption of carbon dioxide
CUSTOM
Type
CUSTOM
Details
formed in the reaction
DISTILLATION
Type
DISTILLATION
Details
is distilled off in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=CC2=CC=CC=C2C=C1C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.